2-[Amino(carboxy)methyl]benzoic acid
Description
2-[Amino(carboxy)methyl]benzoic acid is a benzoic acid derivative featuring an amino and carboxy group attached to a methyl substituent at the benzene ring’s second position. These compounds share a benzoic acid backbone with diverse substituents, leading to variations in biological activity, physicochemical properties, and synthetic accessibility .
Properties
CAS No. |
106871-70-9 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-[amino(carboxy)methyl]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c10-7(9(13)14)5-3-1-2-4-6(5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14) |
InChI Key |
CDCVEEXKOMDRGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their substituents, molecular weights, and biological activities:
*Hypothetical structure inferred from nomenclature.
Physicochemical and Spectroscopic Properties
- Solubility and Stability: Alkyl-chain-substituted 2-acylaminobenzoic acids (C6–C16) exhibit lipophilicity, influencing their bioavailability and membrane permeability . Methyl esters (e.g., Av7) enhance stability and solubility compared to free carboxylic acids .
- Spectroscopic Characterization: Derivatives such as 2-aminophenoxazin-3-one (from Penicillium spp.) and related compounds are characterized via NMR (~1H, 13C), MS, and crystallographic data, providing structural validation .
Key Research Findings and Contradictions
- Antitumor vs. Cytotoxic Activity: Natural product-derived 2-aminobenzamides () show stronger antitumor effects than synthetic arylsulfonamides (), emphasizing the role of substituent chemistry in bioactivity .
- Synthetic Feasibility :
- While reports cyclization issues in acylated benzoic acid synthesis, demonstrates successful carbamoyl-substituted benzoic acid preparation, suggesting that steric and electronic factors dictate synthetic outcomes .
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